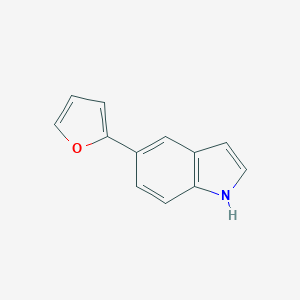

5-(furan-2-yl)-1H-indole

Vue d'ensemble

Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing such rings are also referred to as furans .

Synthesis Analysis

Furfural, an important starting material for a large number of reactions, plays an indispensable role in many synthetic pathways, e.g., for the synthesis of pharmaceuticals, dyes, or polymeric materials . A protocol for the one-step synthesis of a furan derivative in quantitative yield using adapted Vilsmeier conditions has been presented .Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .Chemical Reactions Analysis

Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) have been discussed . The types of reactions applicable to FPCs and a variety of methods for the synthesis of chiral furans have been looked at .Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs)

5-(furan-2-yl)-1H-indole derivatives have shown promise in the field of Organic Light-Emitting Diodes (OLEDs). Wang et al. (2020) synthesized compounds FITRZ and TITRZ, which include 1,5-bridged indole units. These compounds exhibited potential as phosphorescent host materials for green and red PhOLED devices, with high efficiency and low on-set potentials, suggesting a valuable application in display and lighting technologies (Wang et al., 2020).

Antimicrobial Activity

Compounds derived from 5-(furan-2-yl)-1H-indole have demonstrated antimicrobial activity. Mageed et al. (2021) reported that derivatives of 5-bromo-2,3-di(furan-2-yl)-1H-indole showed high antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Mageed, El- Ezabi, & Khaled, 2021).

Photophysical Properties and Sensors

Furans, including compounds like 5-(furan-2-yl)-1H-indole, have been studied for their photophysical properties. Kumar et al. (2015) explored the potential of these compounds in metal ion sensing, particularly for detecting aluminum ions. This indicates the utility of such compounds in developing new sensors and materials with unique optical properties (Kumar, Kumawat, Gupta, & Sharma, 2015).

Synthesis Techniques

Advancements in the synthesis of indole and furan derivatives have significant implications in various fields of chemistry and pharmacology. For instance, Komogortsev et al. (2021) developed a one-pot approach for synthesizing furan-2(5H)-one derivatives containing indole fragments, demonstrating the importance of efficient synthetic methods in producing complex molecules (Komogortsev, Lichitsky, & Melekhina, 2021).

Catalytic and Chemical Transformations

The behavior of 5-(furan-2-yl)-1H-indole derivatives under different conditions, including catalytic processes and chemical transformations, has been a topic of study. Butin et al. (2008) investigated the recyclization of certain derivatives under acidic conditions, revealing insights into the stability and reactivity of these compounds, which is crucial for their application in chemical synthesis and catalysis (Butin, Smirnov, Tsiunchik, Uchuskin, & Trushkov, 2008).

Safety and Hazards

Orientations Futures

The chemical industry is beginning to switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass are being explored .

Propriétés

IUPAC Name |

5-(furan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-2-12(14-7-1)10-3-4-11-9(8-10)5-6-13-11/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPXQSWKWHQUCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC3=C(C=C2)NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562681 | |

| Record name | 5-(Furan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128373-22-8 | |

| Record name | 5-(Furan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

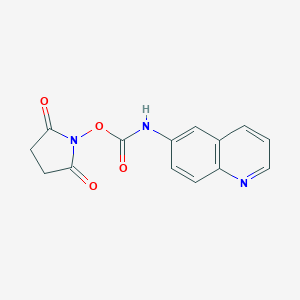

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B144217.png)

![[(E,2S,3R)-3-hydroxy-2-[11-(pyren-1-ylsulfonylamino)undecanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B144251.png)